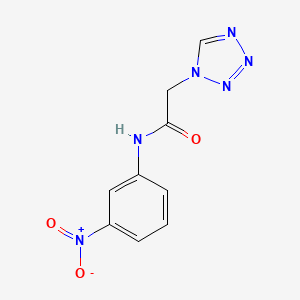
methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects in vivo. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate in lab experiments is its potent anticancer and antifungal activity. However, its low solubility in water and limited availability may pose limitations for its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in other fields, such as agriculture and material science.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its potent anticancer and antifungal activity make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate involves the reaction of 2-allyl-6-ethoxy-4-hydroxyphenol with chloroacetic acid in the presence of a catalyst. This process results in the formation of the desired compound, which can be purified through various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. This compound has also been investigated for its potential use as an antifungal agent, with promising results.
Eigenschaften
IUPAC Name |
methyl 2-(2-ethoxy-4-formyl-6-prop-2-enylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-4-6-12-7-11(9-16)8-13(19-5-2)15(12)20-10-14(17)18-3/h4,7-9H,1,5-6,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZKFGGQKZKBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC(=O)OC)CC=C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60983224 |
Source


|
| Record name | Methyl [2-ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6461-96-7 |
Source


|
| Record name | Methyl [2-ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[benzyl(3-nitrobenzyl)amino]ethanol](/img/structure/B5862367.png)
![2-[(4-methylbenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5862375.png)
![4-[4-(2-furoyl)-1-piperazinyl]aniline](/img/structure/B5862382.png)

![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5862395.png)

![2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5862405.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5862439.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5862446.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5862448.png)